4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline
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Overview
Description
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline is an organic compound that features a triazole ring substituted with dimethyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with an appropriate aniline derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The triazole ring and aniline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with molecular targets and pathways within biological systems. The triazole ring and aniline moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A related compound with similar structural features but lacking the aniline moiety.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Another compound with a triazole ring but different substituents.
Uniqueness
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both the triazole ring and aniline moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)7-9-3-5-10(12)6-4-9/h3-6H,7,12H2,1-2H3 |
InChI Key |
CPJMMONFMQDGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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